molecular formula C16H20ClN3O B500311 N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957507-03-8

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B500311
CAS No.: 957507-03-8
M. Wt: 305.8g/mol
InChI Key: WCBFEQHPDRYBCV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a pyrazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution on the phenyl ring: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Amide bond formation: The final step involves the coupling of the substituted phenyl ring with the pyrazole ring through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the amide bond or the chloro group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Possible applications in the formulation of therapeutic agents.

    Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the trimethyl substitution on the pyrazole ring.

    N-(2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide: Lacks the chloro substitution on the phenyl ring.

Uniqueness

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-10-5-6-14(17)9-15(10)18-16(21)7-8-20-13(4)11(2)12(3)19-20/h5-6,9H,7-8H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBFEQHPDRYBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=C(C(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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